1-cycloheptyl-1H-benzimidazole-5-carboxylic acid
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Overview
Description
1-cycloheptyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a cycloheptyl group and a carboxylic acid functional group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cycloheptyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. One efficient method is the HBTU-promoted one-pot synthesis, which allows for the conversion of carboxylic acids into benzimidazoles in high yields (80-99%) without the need for harsh acidic conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic redox cycling and transition metal-catalyzed C-N coupling reactions. These methods are scalable and provide high yields, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-cycloheptyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole alcohols.
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
1-cycloheptyl-1H-benzimidazole-5-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. The benzimidazole core mimics the structure of purines, allowing it to bind to nucleotide-binding sites on enzymes and disrupt their activity. This mechanism is crucial for its anticancer and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- Albendazole
- Mebendazole
- Thiabendazole
- Ridinazole
- Cyclobendazole
Uniqueness
1-cycloheptyl-1H-benzimidazole-5-carboxylic acid is unique due to its cycloheptyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
1-cycloheptylbenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)11-7-8-14-13(9-11)16-10-17(14)12-5-3-1-2-4-6-12/h7-10,12H,1-6H2,(H,18,19) |
InChI Key |
RRDSXPQGOFYKPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)N2C=NC3=C2C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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